molecular formula C19H26N4O4 B2699515 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide CAS No. 2176070-20-3

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2699515
CAS No.: 2176070-20-3
M. Wt: 374.441
InChI Key: WPCNMJVNOPULIO-UHFFFAOYSA-N
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Description

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide represents a structurally optimized compound within the 2,5-dioxoimidazolidin-4-yl acetamide class, specifically designed as a potent and selective inhibitor of macrophage metalloelastase (MMP-12) . This enzyme is a primary therapeutic target in chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory respiratory conditions due to its central role in elastin degradation and airway remodeling . The core mechanism of action involves chelation of the catalytic zinc ion within the MMP-12 active site via the 2,4-dioxoimidazolidin moiety, thereby blocking the enzyme's proteolytic activity against its extracellular matrix substrates, including elastin . The strategic incorporation of the 2-methoxyethyl side chain at the 3-position of the hydantoin ring and the N-(2-methylphenyl)piperidine-1-carboxamide group enhances molecular recognition and selectivity for MMP-12 over other matrix metalloproteinases, reducing the potential for off-target effects in complex biological systems . Its primary research value lies in dissecting MMP-12's pathophysiological contributions to emphysema progression, inflammatory cell recruitment, and cytokine modulation, providing a critical pharmacological tool for validating MMP-12 as a target for therapeutic intervention . Furthermore, this inhibitor is valuable in exploratory oncology research investigating the role of MMP-12 in tumor microenvironment regulation and metastatic processes. This compound is supplied For Research Use Only and is an essential reagent for probing protease biology and developing novel treatment strategies for ECM-driven diseases.

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-14-5-3-4-6-16(14)20-18(25)21-9-7-15(8-10-21)23-13-17(24)22(19(23)26)11-12-27-2/h3-6,15H,7-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCNMJVNOPULIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazolidinone moiety, and the attachment of the methoxyethyl group. Typical reaction conditions might include:

    Formation of Piperidine Ring: This could involve cyclization reactions using appropriate starting materials.

    Introduction of Imidazolidinone Moiety: This might be achieved through condensation reactions.

    Attachment of Methoxyethyl Group: This could involve alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that maximize yield and minimize environmental impact.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group.

    Reduction: Reduction reactions could target the imidazolidinone moiety.

    Substitution: Substitution reactions might occur at various positions on the piperidine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazolidinone structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The specific compound under consideration may possess similar mechanisms of action, warranting investigation into its efficacy against tumor growth.

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. Research has demonstrated that modifications in the piperidine structure can influence neurotransmitter activity, potentially leading to applications in treating neurological disorders such as depression or anxiety. The unique combination of functional groups in this compound may enhance its ability to cross the blood-brain barrier, further supporting its therapeutic potential.

Synthesis and Development

The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multi-step reactions:

  • Formation of the Piperidine Ring : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the Imidazolidinone Moiety : Achieved through condensation reactions.
  • Attachment of the Methoxyethyl Group : This could be accomplished via alkylation techniques.

These synthetic routes are essential for producing this compound in sufficient quantities for biological testing and further research.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds similar to This compound , suggesting promising avenues for its application:

  • Antitumor Studies : Research has shown that compounds with imidazolidinone structures can effectively inhibit cancer cell proliferation in vitro. For example, derivatives tested against human breast cancer cell lines exhibited significant cytotoxicity .
  • Neuropharmacological Investigations : Investigations into piperidine derivatives have revealed their potential as anxiolytic agents. Compounds structurally related to this compound showed enhanced binding affinity to serotonin receptors, indicating possible therapeutic use in anxiety disorders.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Piperidine Carboxamide Derivatives
Compound Name Piperidine Substituent Aromatic Group Heterocycle/Functional Group Evidence ID
Target Compound 4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidinyl) N-(2-methylphenyl) Imidazolidinedione -
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 4-(2-methoxyphenyl)piperazinyl Ethyl ester Piperazine
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidinyl] 4-oxo-thieno[3,2-d]pyrimidinyl N-(2,4-difluorobenzyl) Thienopyrimidinone
4-(2-Methoxyphenyl)-N-(3-pyridinyl)piperazine-1-carbothioamide 4-(2-methoxyphenyl)piperazinyl N-(3-pyridinyl) Carbothioamide
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide 1-((3-hydroxypyridin-2-yl)methyl) N-([1,1'-biphenyl]-4-yl) Hydroxypyridinylmethyl

Key Observations :

  • Heterocyclic Moieties: The target compound’s imidazolidinedione group differs from the thienopyrimidinone in and the pyrimidine in .
  • Aromatic Substituents : The 2-methylphenyl group in the target compound is less polar than the 2-methoxyphenyl in or the 2,4-difluorobenzyl in . Methyl groups may reduce metabolic oxidation compared to methoxy or halogenated analogs.
  • Backbone Modifications : Unlike the carbothioamide in , the target compound uses a carboxamide linker, which is more metabolically stable but less flexible.

Hypothetical Pharmacological and Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group (logP ~3.5 estimated) may confer higher lipophilicity than the 2-methoxyphenyl (logP ~2.8) in , enhancing blood-brain barrier penetration.
  • Solubility : The 2-methoxyethyl side chain could improve aqueous solubility compared to purely aromatic analogs like , which features a dichlorophenyl group.
  • Target Selectivity: The imidazolidinedione’s hydrogen-bonding capacity might favor kinase or protease inhibition, whereas thienopyrimidinones ( ) are often associated with tyrosine kinase inhibition.

Biological Activity

The compound 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a piperidine ring and an imidazolidinone moiety, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H26N4O4
  • Molecular Weight : 366.43 g/mol

While the precise biological mechanisms of this compound are still under investigation, similar compounds have been shown to interact with various molecular targets. Piperidine derivatives, for instance, often exhibit activity against enzymes and receptors involved in cancer proliferation and inflammation.

Anticancer Potential

Research indicates that compounds structurally related to this compound may possess significant anticancer properties. A study on related piperidine derivatives has demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of new chemotherapeutic agents targeting various cancers.

Antimicrobial Activity

Similar compounds have also shown promising antimicrobial properties. The introduction of specific functional groups can enhance the efficacy of these compounds against a range of bacterial and fungal pathogens.

Study 1: Antiproliferative Activity

A comparative study on piperidine derivatives demonstrated that certain structural modifications can lead to increased antiproliferative activity against prostate cancer cell lines. The most potent compound in this study exhibited an IC50 value of 120 nM, indicating a strong inhibitory effect on cell growth .

CompoundIC50 (nM)Target
Compound A120Tubulin
Compound B250Other targets
Compound C300Unknown

Study 2: Mechanistic Insights

In vitro assays revealed that piperidine derivatives could induce mitotic arrest in leukemia cells by inhibiting tubulin dynamics. This finding suggests that the compound may act similarly by disrupting microtubule formation, a critical process in cell division .

Cell LineMitotic Index (%)Control
K562722
DU-1458382

Q & A

Q. Q1: What are the optimal synthetic routes for 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted piperidine and imidazolidinone precursors. Key steps include:

  • Coupling reactions : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents to enhance yield .
  • Reflux conditions : For cyclization, employ HBr in acetic acid under reflux (e.g., 80–100°C for 6–12 hours) to ensure complete ring closure .
  • Purification : Utilize column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve ≥98% purity .

Q. Q2: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • Primary characterization :
    • 1H-NMR/13C-NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals in the piperidine and imidazolidinone regions .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, error <2 ppm) .
  • Contradiction resolution :
    • If NMR data conflicts with expected stereochemistry, perform X-ray crystallography or 2D NOESY to confirm spatial arrangements .
    • For purity discrepancies (HPLC vs. NMR), use orthogonal methods like capillary electrophoresis or TGA to validate .

Advanced Research Questions

Q. Q3: How can structure-activity relationships (SAR) guide the design of analogs targeting dual receptor affinities?

Methodological Answer:

  • Core modifications :
    • Replace the 2-methoxyethyl group with fluorinated or branched alkyl chains to assess steric/electronic effects on receptor binding .
    • Substitute the 2-methylphenyl group with heteroaromatic rings (e.g., pyridyl) to enhance π-π stacking interactions .
  • Biological assays :
    • Use radioligand binding assays (e.g., [3H]-spiperone for dopamine D3 receptors) to quantify Ki values. Compare enantioselectivity via chiral HPLC-separated analogs .

Q. Q4: What experimental strategies validate the compound's mechanism of action in vitro and in vivo?

Methodological Answer:

  • In vitro :
    • Enzyme inhibition : Perform kinetic assays (e.g., fluorescence polarization) to measure IC50 against target enzymes like kinases or proteases .
    • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK-293 or primary neuronal cultures .
  • In vivo :
    • Pharmacokinetics : Administer via intravenous/oral routes in rodents; collect plasma/brain samples at timed intervals for bioavailability and blood-brain barrier penetration analysis .
    • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in chronic dosing studies .

Q. Q5: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Source analysis :
    • Verify compound purity (e.g., residual solvent levels via GC-MS) and storage conditions (e.g., desiccated at −20°C to prevent hydrolysis) .
    • Replicate assays using standardized protocols (e.g., NIH’s Assay Guidance Manual) to minimize inter-lab variability .
  • Statistical approaches :
    • Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

Q. Q6: What computational methods predict the compound’s interaction with off-target receptors?

Methodological Answer:

  • Docking studies :
    • Use AutoDock Vina or Schrödinger’s Glide to screen against homology models of GPCRs (e.g., serotonin 5-HT2A) .
    • Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) .
  • Machine learning :
    • Train QSAR models on ChEMBL datasets to predict ADMET properties and prioritize analogs with reduced off-target risks .

Specialized Methodological Considerations

Q. Q7: How can isotopic labeling (e.g., 14C or 3H) track metabolic pathways in preclinical models?

Methodological Answer:

  • Synthesis of labeled analogs :
    • Introduce 14C at the piperidine carbonyl via [14C]-phosgene coupling .
    • Tritiate the imidazolidinone ring using catalytic tritium gas exchange .
  • Metabolic profiling :
    • Use accelerator mass spectrometry (AMS) for ultra-sensitive detection of 14C-labeled metabolites in urine/feces .

Q. Q8: What strategies mitigate stability issues (e.g., hydrolysis) during formulation?

Methodological Answer:

  • Excipient screening :
    • Test lyoprotectants (trehalose) or antioxidants (BHT) in solid dispersions to enhance shelf life .
  • pH optimization :
    • Formulate as a mesylate salt (pH 4.5–5.5) to stabilize the imidazolidinone ring against aqueous degradation .

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